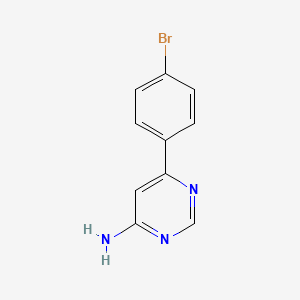
6-(4-Bromophenyl)pyrimidin-4-amine
Overview
Description
6-(4-Bromophenyl)pyrimidin-4-amine is a chemical compound with potential applications in various fields . It is an impurity of Macitentan, a dual orally active endothelin receptor antagonist used for pulmonary arterial hypertension .
Synthesis Analysis
A series of 6, 6’- (1,4-phenylene)bis (4- (4-bromophenyl)pyrimidin-2-amine) derivatives has been synthesized by Claisen-Schmidt condensation . The chemical structures were confirmed by FT-IR, 1H/13C-NMR spectral and elemental analyses .Molecular Structure Analysis
The molecular weight of 6-(4-Bromophenyl)pyrimidin-4-amine is 250.1 . The IUPAC name is 6-(4-bromophenyl)-4-pyrimidinamine and the InChI key is ZOGRTDGYJBJLFH-UHFFFAOYSA-N .Chemical Reactions Analysis
The synthesis of 6, 6’- (1,4-phenylene)bis (4- (4-bromophenyl)pyrimidin-2-amine) derivatives involves Claisen-Schmidt condensation . More research is needed to fully understand the chemical reactions involving 6-(4-Bromophenyl)pyrimidin-4-amine.It has a molecular weight of 250.1 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.
Scientific Research Applications
Anticancer Potential
Pyrimidine derivatives have shown significant promise in anticancer research. For instance, certain compounds have demonstrated high antiproliferative potential against human colorectal carcinoma cancer cell lines, surpassing the efficacy of reference drugs like 5-fluorouracil. These findings suggest that 6-(4-Bromophenyl)pyrimidin-4-amine could be explored for its anticancer properties, potentially serving as a lead for rational drug design .
Antimicrobial Activity
The pyrimidine moiety is known for its wide range of pharmacological activities, including antimicrobial properties. This suggests that 6-(4-Bromophenyl)pyrimidin-4-amine could be investigated for its effectiveness against various microbial pathogens .
Anti-inflammatory Properties
Pyrimidines also exhibit anti-inflammatory activities, which could make 6-(4-Bromophenyl)pyrimidin-4-amine a candidate for the development of new anti-inflammatory agents .
Antiviral Applications
Research has indicated that pyrimidine derivatives can possess antiviral activities. This opens up the possibility of using 6-(4-Bromophenyl)pyrimidin-4-amine in the study and development of novel antiviral drugs .
Antitubercular Effects
Given the antitubercular activity demonstrated by some pyrimidine compounds, there is potential for 6-(4-Bromophenyl)pyrimidin-4-amine to be utilized in the treatment of tuberculosis .
Antihypertensive and Anticonvulsant Properties
The compound’s pyrimidine core may lend it antihypertensive and anticonvulsant properties, which could be beneficial in the treatment of hypertension and seizure disorders .
Biological Significance in Bicyclic Systems
Pyrimidine derivatives are part of bicyclic systems that have significant biological relevance. The compound could contribute to the understanding and development of these systems .
Combatting Drug Resistance
Efforts to overcome antimicrobial and anticancer drug resistance could benefit from the pharmacological activities of newly synthesized pyrimidine derivatives, including 6-(4-Bromophenyl)pyrimidin-4-amine .
Safety And Hazards
properties
IUPAC Name |
6-(4-bromophenyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3/c11-8-3-1-7(2-4-8)9-5-10(12)14-6-13-9/h1-6H,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOGRTDGYJBJLFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC=N2)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Bromophenyl)pyrimidin-4-amine | |
CAS RN |
1249411-11-7 | |
| Record name | 6-(4-bromophenyl)pyrimidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine](/img/structure/B1527288.png)
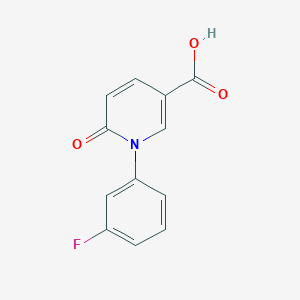
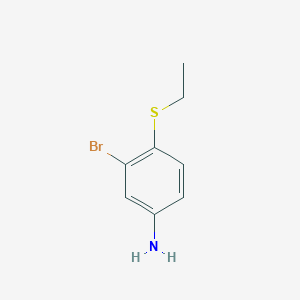
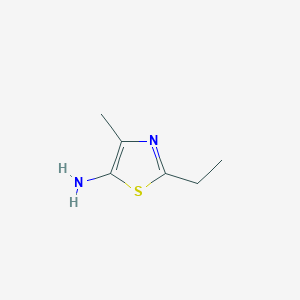
![1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1527293.png)
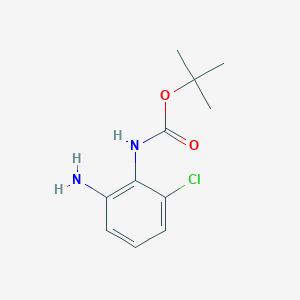
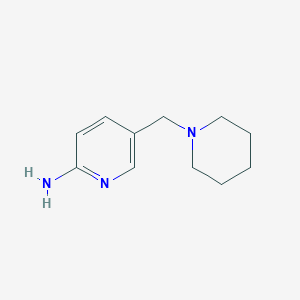
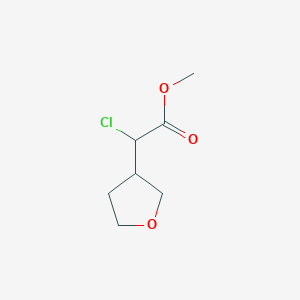
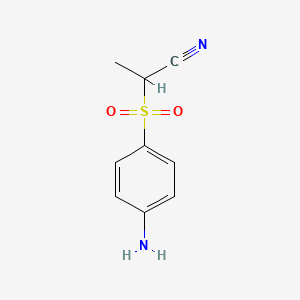
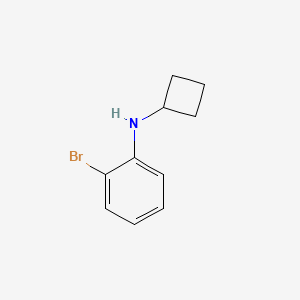
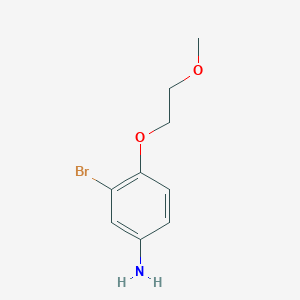
amine](/img/structure/B1527304.png)
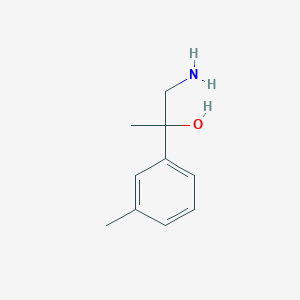
![5-methyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1527307.png)